molecular formula C16H25NO2 B1580807 2-Hydroxy-5-nonylbenzaldehyde oxime CAS No. 50849-47-3

2-Hydroxy-5-nonylbenzaldehyde oxime

Cat. No. B1580807
CAS RN: 50849-47-3
M. Wt: 263.37 g/mol
InChI Key: MJUVQSGLWOGIOB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nonylbenzaldehyde oxime is an organic compound that belongs to the chemical species of acidic hydroxyl group . It is renowned for its exceptional chelating properties and plays a pivotal role in combatting heavy metal toxicity . It is also used as a chromatographic method for determining transport rates .


Synthesis Analysis

The optimal reaction time for 2-hydroxy-5-nonylbenzaldehyde oxime is in the range of 5 minutes to 10 hours at room temperature . It can be used as a copper complex catalyst in the synthesis of polymeric matrixes with kinetic data .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-5-nonylbenzaldehyde oxime is C16H25NO2 . It has a molecular weight of 263.38 g/mol .


Physical And Chemical Properties Analysis

2-Hydroxy-5-nonylbenzaldehyde oxime has a boiling point of 395.8±35.0 °C . Its density is 1.01 g/cm3 . The compound is a brown viscous liquid .

Scientific Research Applications

  • Summary of the Application: “2-Hydroxy-5-nonylbenzaldehyde oxime” is used as an active component of commercial extractants P 50, SME 529, and Lix 65 N . These extractants are used in the extraction of metals, particularly copper .
  • Methods of Application or Experimental Procedures: The extraction process involves the use of “2-Hydroxy-5-nonylbenzaldehyde oxime” in the organic phase. The metal ions from the aqueous phase are then extracted into the organic phase .
  • Results or Outcomes: The contribution of the bulk phase reaction for “2-Hydroxy-5-nonylbenzaldehyde oxime” can be estimated as being 4% . This indicates that the majority of the extraction process occurs at the interface between the organic and aqueous phases .

Safety And Hazards

2-Hydroxy-5-nonylbenzaldehyde oxime is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using personal protective equipment .

Future Directions

A kinetic study of the ozone degradation of 2-Hydroxy-5-nonylbenzaldehyde oxime in mine wastewater showed significant treatment effect with a treatment rate of 93% . This suggests potential future applications in wastewater treatment.

properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-4-nonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17-19/h10-13,18-19H,2-9H2,1H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUVQSGLWOGIOB-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029368
Record name Benzaldehyde, 2-hydroxy-5-nonyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzaldehyde, 2-hydroxy-5-nonyl-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

5-Nonylsalicylaldehyde oxime

CAS RN

50849-47-3
Record name Benzaldehyde, 2-hydroxy-5-nonyl-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-hydroxy-5-nonyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nonylsalicylaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NONYLSALICYLALDOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44ETY4538X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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